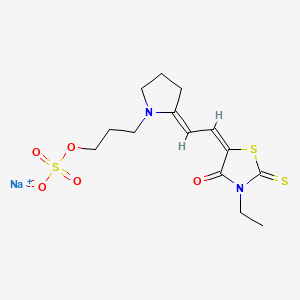

Sodium 3-(2-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)ethylidene)pyrrolidin-1-yl)propyl sulphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EINECS 252-155-0,也称为2,4,6-三硝基甲苯,是一种已被广泛研究并在各个领域得到应用的化合物。它是一种黄色结晶固体,以其爆炸性能而闻名。该化合物在军事和工业领域均有重大应用。

准备方法

合成路线和反应条件

2,4,6-三硝基甲苯是通过涉及甲苯的硝化过程合成的。硝化过程通常包括三个步骤:

单硝化: 首先使用硝酸和硫酸的混合物硝化甲苯,形成单硝基甲苯。

二硝化: 然后进一步硝化单硝基甲苯,形成二硝基甲苯。

三硝化: 最后,硝化二硝基甲苯,形成2,4,6-三硝基甲苯。

反应条件包括保持受控的温度并使用浓酸以确保甲苯完全硝化。

工业生产方法

在工业环境中,2,4,6-三硝基甲苯的生产涉及大规模硝化过程,并由于该化合物具有爆炸性而采取严格的安全措施。该过程在专门的反应器中进行,这些反应器设计用于处理硝化反应的放热性质。

化学反应分析

反应类型

2,4,6-三硝基甲苯会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的副产物。

还原: 2,4,6-三硝基甲苯的还原会导致形成氨基甲苯。

取代: 它可以发生取代反应,其中硝基被其他官能团取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和硝酸。

还原: 使用铁和盐酸等还原剂。

取代: 根据所需取代产物,可以使用各种试剂。

形成的主要产物

氧化: 二氧化碳和水等副产物。

还原: 氨基甲苯。

取代: 根据所用试剂,各种取代甲苯。

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to thioxothiazolidin compounds, including sodium 3-(2-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)ethylidene)pyrrolidin-1-yl)propyl sulphate. A notable study evaluated the antibacterial activity of various derivatives against a range of Gram-positive and Gram-negative bacteria. The results indicated that many of these compounds exhibited significantly higher antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |

|---|---|---|---|

| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |

| Compound 11 | 0.015 | N/A | Staphylococcus aureus |

| Compound 12 | 0.011 | N/A | Escherichia coli |

The most active compound in the study was identified as compound 8, demonstrating remarkable effectiveness against Enterobacter cloacae with a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL .

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown promising antifungal activity. The antifungal efficacy was assessed using various fungal strains, revealing MIC values ranging from 0.004 to 0.06 mg/mL.

Table 2: Antifungal Activity of Related Compounds

| Compound | MIC (mg/mL) | Most Sensitive Fungi |

|---|---|---|

| Compound 15 | 0.004 - 0.06 | Trichoderma viride |

| Compound X (example) | N/A | Aspergillus fumigatus |

These findings suggest that certain derivatives are particularly effective against Trichoderma viride, while others may be less effective against more resistant strains like Aspergillus fumigatus .

Synthesis and Structural Insights

The synthesis of this compound involves complex chemical reactions that yield compounds with diverse biological activities. The structural characteristics of these compounds contribute significantly to their biological efficacy.

Case Study: Synthesis Methodologies

A recent publication detailed the microwave-assisted synthesis of thioxothiazolidine derivatives, which showed enhanced yields and reduced reaction times compared to traditional methods . This innovative approach not only streamlines the production process but also opens avenues for exploring a wider array of derivatives with potential therapeutic applications.

Broader Implications in Medicinal Chemistry

The thiazolidine scaffold has been extensively studied for its role in developing new therapeutic agents, particularly in treating conditions such as diabetes, due to its structural similarity to existing medications like glitazones . this compound could serve as a lead compound for further modifications aimed at enhancing pharmacological profiles.

作用机制

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation results in an explosive force.

相似化合物的比较

类似化合物

- 2,4-二硝基甲苯

- 2,6-二硝基甲苯

- 1,3,5-三硝基苯

独特性

2,4,6-三硝基甲苯是独特的,因为它在甲苯环上的硝基具有特定的排列方式,与其他硝基甲苯和硝基苯相比,这赋予了其独特的爆炸性能。其稳定性和易于操作性也使其成为各种应用的首选。

生物活性

Sodium 3-(2-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)ethylidene)pyrrolidin-1-yl)propyl sulphate, a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings on its biological activity, including structure-activity relationships, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C14H19N2NaO5S3. The structure features a thiazolidinone core, which is known for its diverse biological activities. The presence of the pyrrolidine moiety is also significant, as it can influence the compound's pharmacological properties.

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit notable antimicrobial properties. For instance, studies have reported that related compounds show significant antibacterial and antifungal activities against various pathogens.

The compound's mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways in microorganisms.

Anticancer Potential

Thiazolidinone derivatives have also been investigated for their anticancer properties. Studies indicate that certain derivatives can inhibit the growth of drug-resistant cancer cell lines:

- Cytotoxicity : Sodium 3-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)ethylidene)pyrrolidin-1-yl)propyl sulphate has shown cytotoxic effects against various cancer cell lines, although specific IC50 values are not widely documented.

- Mechanisms : The anticancer activity may be attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell cycle regulation .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications in the substituents on the thiazolidinone ring significantly influence their potency:

- Substituent Variations : The introduction of different functional groups can enhance or diminish activity. For example, electron-withdrawing groups typically increase antibacterial potency.

Case Studies

Several case studies have highlighted the efficacy of sodium 3-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)ethylidene)pyrrolidin-1-yl)propyl sulphate:

- Antimicrobial Efficacy : A study evaluating a series of thiazolidinones found that modifications led to compounds with improved activity against resistant strains of bacteria and fungi .

- Anticancer Activity : Another research effort focused on hybrid compounds derived from thiazolidinones demonstrated promising results against leukemia cells, indicating potential for further development in cancer therapies .

属性

CAS 编号 |

34689-87-7 |

|---|---|

分子式 |

C14H19N2NaO5S3 |

分子量 |

414.5 g/mol |

IUPAC 名称 |

sodium;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]pyrrolidin-1-yl]propyl sulfate |

InChI |

InChI=1S/C14H20N2O5S3.Na/c1-2-16-13(17)12(23-14(16)22)7-6-11-5-3-8-15(11)9-4-10-21-24(18,19)20;/h6-7H,2-5,8-10H2,1H3,(H,18,19,20);/q;+1/p-1/b11-6+,12-7+; |

InChI 键 |

PLZOUGJAKFQCQV-BBLKRJOSSA-M |

手性 SMILES |

CCN1C(=O)/C(=C\C=C\2/CCCN2CCCOS(=O)(=O)[O-])/SC1=S.[Na+] |

规范 SMILES |

CCN1C(=O)C(=CC=C2CCCN2CCCOS(=O)(=O)[O-])SC1=S.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。